
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride is a chemical compound with the molecular formula C₉H₂₂Cl₂N₂O. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride typically involves the reaction of 2-methyl-4-(morpholin-4-yl)butan-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The compound is produced in high purity (typically 95%) and is stored under inert atmosphere at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the morpholine ring can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted morpholine derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions of morpholine derivatives with biological systems.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound is known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholinepropanamine, α,α-dimethyl-, hydrochloride (1:2)
- 2-Methyl-4-(4-morpholinyl)-2-butanamine dihydrochloride
Uniqueness
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride is unique due to its specific structural features, including the presence of a morpholine ring and a butan-2-amine backbone. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2044927-06-0 |
|---|---|
Molecular Formula |
C9H21ClN2O |
Molecular Weight |
208.73 g/mol |
IUPAC Name |
2-methyl-4-morpholin-4-ylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2O.ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;/h3-8,10H2,1-2H3;1H |
InChI Key |
IBRFNUJPUMLORD-UHFFFAOYSA-N |
SMILES |
CC(C)(CCN1CCOCC1)N.Cl.Cl |
Canonical SMILES |
CC(C)(CCN1CCOCC1)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



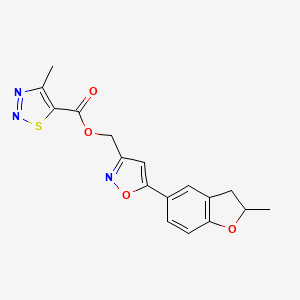
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2482589.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2482594.png)
![3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine](/img/structure/B2482595.png)
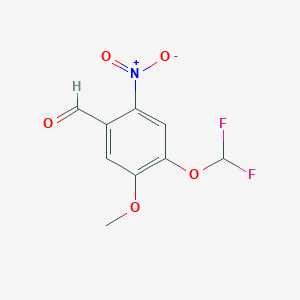
![N-[(3-chlorophenyl)methyl]-4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2482599.png)
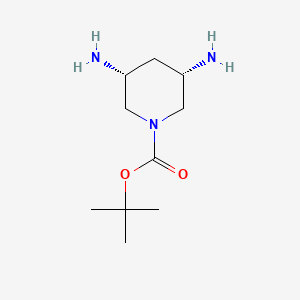
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2482602.png)
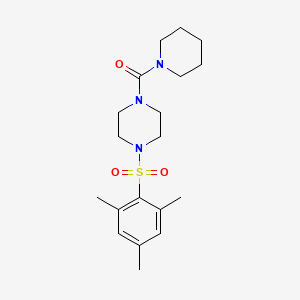
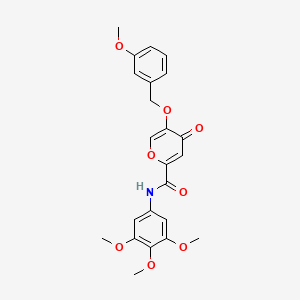
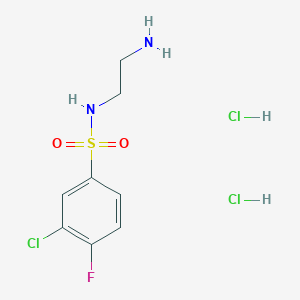
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)
